molecular formula C16H18N4O B3833396 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide

4-anilino-N'-(3-pyridinylmethylene)butanohydrazide

Cat. No. B3833396
M. Wt: 282.34 g/mol
InChI Key: GWSZINVYVVUVMG-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-anilino-N'-(3-pyridinylmethylene)butanohydrazide, also known as APBH, is a small molecule that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the class of hydrazide derivatives, which have been known to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.

Mechanism Of Action

The mechanism of action of 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to inhibit the activation of these pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In addition, 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, leading to the protection against oxidative stress.

Biochemical And Physiological Effects

4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In addition, 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to protect against oxidative stress, mitochondrial dysfunction, and neuroinflammation. These effects are mediated through the modulation of various signaling pathways, as discussed above.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide in lab experiments is its relatively low toxicity compared to other hydrazide derivatives. 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to exhibit low cytotoxicity in various cell lines, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide. First, further studies are needed to elucidate the molecular mechanism of action of 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide, including its interaction with specific targets and downstream signaling pathways. Second, the in vivo efficacy and safety of 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide need to be evaluated in animal models of various diseases, including cancer, inflammation, and neurodegenerative diseases. Third, the development of more potent and selective analogs of 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide may lead to the identification of novel therapeutic agents for various diseases. Finally, the combination of 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide with other drugs or therapies may enhance its efficacy and reduce its toxicity in clinical settings.

Scientific Research Applications

4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been studied extensively for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In inflammation research, 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, 4-anilino-N'-(3-pyridinylmethylene)butanohydrazide has been shown to protect against oxidative stress, mitochondrial dysfunction, and neuroinflammation.

properties

IUPAC Name

4-anilino-N-[(E)-pyridin-3-ylmethylideneamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(20-19-13-14-6-4-10-17-12-14)9-5-11-18-15-7-2-1-3-8-15/h1-4,6-8,10,12-13,18H,5,9,11H2,(H,20,21)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSZINVYVVUVMG-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(phenylamino)-N'-[(E)-pyridin-3-ylmethylidene]butanehydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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